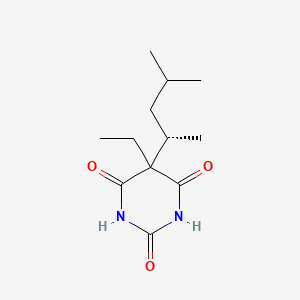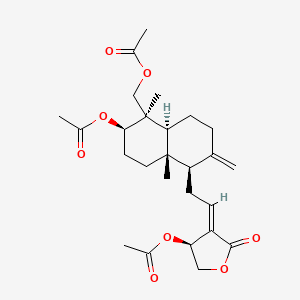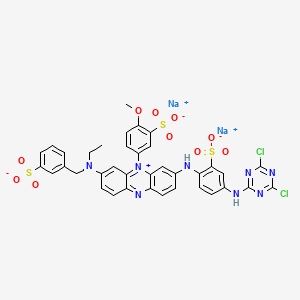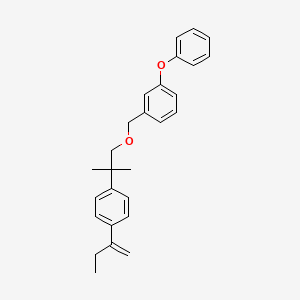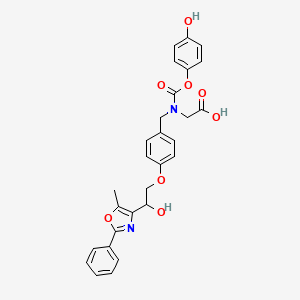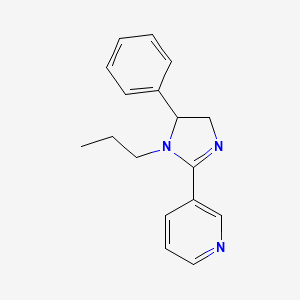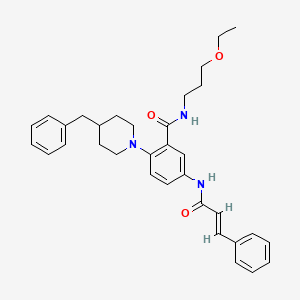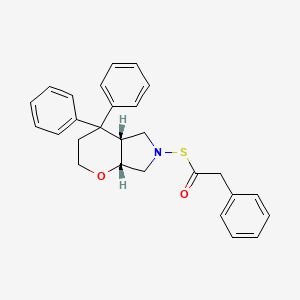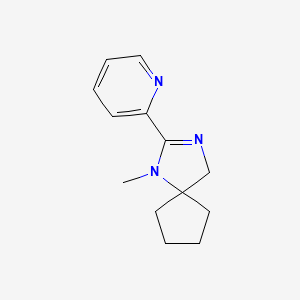
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazaspiro(44)non-2-ene, 1-methyl-2-(2-pyridyl)- is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a pyridine derivative with a suitable diamine under specific conditions that promote the formation of the spiro linkage. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the spirocyclic structure are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine, and nucleophilic substitution using nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Materials Science: The unique spirocyclic structure imparts interesting physical and chemical properties, making it useful in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism by which 1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for a rigid and defined conformation, which can enhance binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic activity, receptor modulation, and interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one: This compound shares the spirocyclic structure but differs in the substituents on the rings.
1-Methyl-1,3-diazaspiro(4.4)nonane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- is unique due to the presence of the pyridine ring, which imparts additional electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required. The combination of the spirocyclic structure and the pyridine ring allows for a diverse range of chemical modifications, enhancing its versatility in research and industrial applications.
Propriétés
Numéro CAS |
111964-32-0 |
|---|---|
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
1-methyl-2-pyridin-2-yl-1,3-diazaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C13H17N3/c1-16-12(11-6-2-5-9-14-11)15-10-13(16)7-3-4-8-13/h2,5-6,9H,3-4,7-8,10H2,1H3 |
Clé InChI |
ZTEXHRWTFKQYST-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NCC12CCCC2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


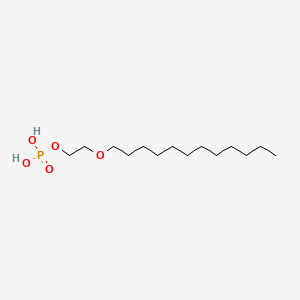
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
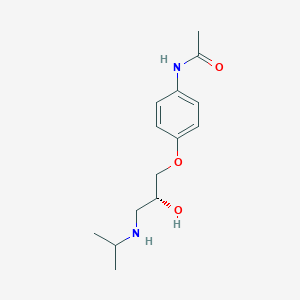
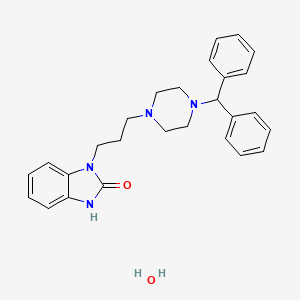
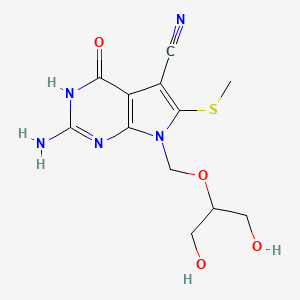
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
